synthesis of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane
synthesis of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane
An In-depth Technical Guide to the Synthesis of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane
This guide provides a comprehensive overview of the , a fluorinated organic compound of significant interest in the fields of pharmaceutical development, agrochemicals, and materials science. Its unique combination of a reactive iodine terminus and a dense fluorinated backbone makes it a valuable building block for introducing complex fluoroalkyl moieties. This document is intended for researchers, chemists, and drug development professionals with a background in synthetic organic chemistry.
Introduction and Significance
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane (CAS No. 200501-96-8) is a specialized reagent used in the development of advanced materials and novel chemical entities.[1][][3] The presence of seven fluorine atoms imparts unique properties such as enhanced thermal stability, metabolic resistance, and altered lipophilicity, which are highly desirable in medicinal chemistry and material applications. This guide details a robust synthetic approach, emphasizing the underlying chemical principles, safety protocols, and experimental workflow.
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | 1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethoxy)butane |
| CAS Number | 200501-96-8 |
| Molecular Formula | C₅H₄F₇IO |
| Molecular Weight | 339.978 g/mol [] |
| Appearance | Typically a liquid (inferred from similar structures) |
Synthetic Strategy: From Fluoroalcohol to Fluoroiodide
The most direct and industrially scalable involves the iodination of its corresponding alcohol precursor, 1,1,1,2-tetrafluoro-4-hydroxy-2-(trifluoromethoxy)butane . This transformation is a classic example of converting a hydroxyl group into a more reactive leaving group, in this case, an iodide.
The reagent of choice for this conversion is phosphorus(III) iodide (PI₃), generated in situ from the reaction of red phosphorus and elemental iodine. This method is well-established for converting primary alcohols, including fluorinated ones, to their corresponding iodides with high yield and purity.[4] The in situ generation avoids the handling of unstable and hygroscopic PI₃.
The overall reaction is as follows:
Caption: General reaction scheme for the iodination of the precursor alcohol.
Detailed Experimental Protocol
This protocol is adapted from a proven method for the synthesis of analogous perfluoroalkyl iodides.[4] Researchers should perform a thorough risk assessment before proceeding.
Materials and Equipment
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Starting Material: 1,1,1,2-tetrafluoro-4-hydroxy-2-(trifluoromethoxy)butane
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Reagents: Red Phosphorus (amorphous), Iodine (crystalline)
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Solvents: Diethyl ether (or other suitable extraction solvent), Saturated Sodium Bisulfite (NaHSO₃) solution, Deionized Water, Brine
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Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
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Equipment:
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Four-necked round-bottom flask (1 L)
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Mechanical stirrer
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Thermometer or thermocouple
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'Hot-melt' dropping funnel (or a standard dropping funnel heated with a heat gun)
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Condenser with an inert gas (Argon or Nitrogen) inlet
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Heating mantle or oil bath
-
Separatory funnel
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Rotary evaporator
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Vacuum distillation apparatus
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Step-by-Step Procedure
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Reactor Setup: Assemble the four-necked flask with the mechanical stirrer, thermometer, and condenser under an inert atmosphere of Argon.[4]
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Charging Reagents: Charge the reactor with the starting alcohol, 1,1,1,2-tetrafluoro-4-hydroxy-2-(trifluoromethoxy)butane, and red phosphorus.
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Iodine Addition: Charge the dropping funnel with solid iodine. Gently heat the funnel with a heat gun to melt the iodine, allowing for controlled, dropwise addition to the stirred reaction mixture.
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Reaction Execution: Once the addition is complete, heat the reaction mixture to an internal temperature of 135-140°C. Maintain this temperature with vigorous stirring for 2-3 hours.[4] Monitor the reaction progress by TLC or GC if feasible.
-
Work-up and Extraction:
-
Allow the mixture to cool to approximately 40°C.
-
Decant the liquid product from the solid phosphorous acid precipitate.
-
Transfer the crude product to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with deionized water, saturated NaHSO₃ solution (to remove unreacted iodine), and finally with brine.[4]
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator.
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Purification: Purify the resulting crude oil by vacuum distillation to obtain the final product, 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane, as a colorless liquid.
Table 2: Example Reagent Stoichiometry
| Reagent | Molar Eq. | Example Mass (for 1.0 mol alcohol) |
| Fluoroalcohol | 1.0 | (Varies) |
| Red Phosphorus | 0.35 | ~10.8 g |
| Iodine (I₂) | 0.525 | ~133 g |
Note: These ratios are based on analogous procedures and may require optimization.[4]
Experimental Workflow Visualization
The following diagram outlines the complete workflow from reaction setup to purification.
Caption: Step-by-step workflow for the synthesis of the target compound.
Safety, Handling, and Storage
Handling highly fluorinated compounds and reagents like iodine requires strict adherence to safety protocols. The target compound is classified as an irritant.[5][6]
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Engineering Controls: All operations should be conducted inside a certified chemical fume hood with adequate ventilation.[6] An eyewash station and safety shower must be readily accessible.[6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[5]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a flame-retardant lab coat.[5][7] Contaminated clothing should be removed and washed before reuse.[5]
-
Respiratory Protection: Avoid breathing vapors or mists.[5] If ventilation is inadequate, use a properly fitted respirator.
-
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[5]
-
Skin Contact: Wash off with plenty of soap and water. If skin irritation occurs, get medical advice.[5]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a physician if you feel unwell.[5][6]
-
-
Handling and Storage:
Conclusion
The via the iodination of its parent alcohol is a reliable and scalable method. By leveraging an in situ generated phosphorus(III) iodide reagent, this protocol provides a high-yielding pathway to a valuable fluorinated building block. Adherence to the detailed experimental and safety procedures outlined in this guide is paramount to ensure a successful and safe synthesis.
References
-
Vertex AI Search Result[8] : Safety Data Sheet for 1,1,1,2-TETRAFLUOROETHANE. While not the exact compound, it provides general safety information for handling fluorinated gases and liquids under pressure.
- Synquest Labs: Safety Data Sheet for 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane.
- TCI Chemicals: SAFETY DATA SHEET for 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane. Provides safety information for a structurally similar compound.
- Sigma-Aldrich: SAFETY DATA SHEET for 1,1,1,2-Tetrafluoroethane.
- Thermo Fisher Scientific: SAFETY DATA SHEET. General safety and handling information for fluorinated polymers, applicable to handling fluorochemicals.
- CymitQuimica: Product page for 4-Iodo-2-(trifluoromethyl)-1,1,1,2-tetrafluoro-butane. Provides basic chemical properties for a similar compound.
- goods.com: Product description for 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane.
- BOC Sciences: Product page for 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane. Provides molecular formula and weight.
- Fluorine Notes (June 2014): "Synthesis of 1-iodo-3-perfluoroalkylpropanes and 1-iodo-4-perfluoroalkylbutanes". Provides a detailed, scalable protocol for the iodination of fluoroalcohols using red phosphorus and iodine.
- Fluorous: Product page for 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethoxy)butane.
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- 1. FCKeditor - Resources Browser [vinoge.com]
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- 4. Volume # 3(94), May - June 2014 — "Synthesis of 1-iodo-3-perfluoroalkylpropanes and 1-iodo-4-perfluoroalkylbutanes" [notes.fluorine1.ru]
- 5. synquestlabs.com [synquestlabs.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
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